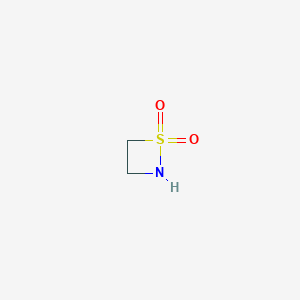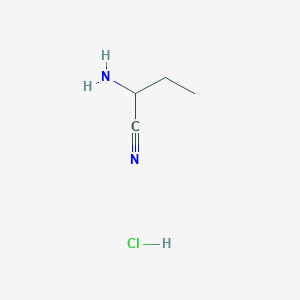
1,2-Thiazetidine 1,1-dioxide
Übersicht
Beschreibung
1,2-Thiazetidine 1,1-dioxide, also known as thiazetidine dioxide, is a heterocyclic compound with the molecular formula C3H5NO2S . It is an unstable, flammable liquid that is sensitive to air and moisture . It is often used as a building block in organic synthesis .
Synthesis Analysis
1,2-Thiazetidine-3-acetic acid 1,1-dioxide was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA, which seemed to be the most universal method . Most of the obtained “β-sultam peptides” were sensitive against humidity, they hydrolyzed forming sulfonic acids .
Molecular Structure Analysis
The molecular structure of 1,2-Thiazetidine 1,1-dioxide consists of a five-membered ring containing a nitrogen and sulfur atom, with an oxygen atom attached to the sulfur atom . The average mass is 107.132 Da and the monoisotopic mass is 107.004097 Da .
Chemical Reactions Analysis
1,2-Thiazetidine-3-acetic acid 1,1-dioxide was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA . Most of the obtained “β-sultam peptides” were sensitive against humidity, they hydrolyzed forming sulfonic acids, and reactions with amines resulted in sulfonamides .
Physical And Chemical Properties Analysis
1,2-Thiazetidine 1,1-dioxide has a density of 1.5±0.1 g/cm3, a boiling point of 212.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol, and the flash point is 82.3±22.6 °C . The index of refraction is 1.502, and the molar refractivity is 21.7±0.4 cm3 .
Wissenschaftliche Forschungsanwendungen
I have conducted a search on the scientific research applications of “1,2-Thiazetidine 1,1-dioxide”. While the search results do not explicitly list six to eight unique applications, they provide insights into its synthesis and potential uses in various reactions. Below are some of the applications and reactions involving 1,2-Thiazetidine 1,1-dioxide based on the information available:
Synthesis of β-Sultam Peptides
“1,2-Thiazetidine-3-acetic acid 1,1-dioxide” has been used in the synthesis of β-sultam peptides. This involves condensation with various L-amino acid esters or dipeptide esters yielding N-silylated β-sultam peptides .
Reactions with Amino Acids and Dipeptides
It has also been involved in reactions with amino acids and dipeptides. The compound was N-alkylated using bromoacetates and N-acylated using acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .
Potential as a Sulfone Analogue
The compound is considered as the sulfone analogue of the β-lactam ring. Its reactivity, which is usually higher than that of the analogous β-lactam system, makes it an interesting candidate for replacing the β-lactam ring in certain applications .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,2-Thiazetidine 1,1-dioxide is amino acids and dipeptides . The compound interacts with these targets, leading to the formation of N-silylated β-sultam peptides .
Mode of Action
1,2-Thiazetidine 1,1-dioxide interacts with its targets through a process of condensation. Specifically, (RS)-2-tert-Butyldimethylsilyl-1,2-thiazetidine-3-acetic acid 1,1-dioxide, prepared from (RS)-S-benzyl-β-homocysteine, is condensed with various L-amino acid esters or dipeptide esters, yielding N-silylated β-sultam peptides . A β-sultam active ester is isolated as an intermediate in this process .
Biochemical Pathways
The biochemical pathways affected by 1,2-Thiazetidine 1,1-dioxide involve the formation of β-sultam peptides. These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters
Result of Action
The primary result of the action of 1,2-Thiazetidine 1,1-dioxide is the formation of N-silylated β-sultam peptides . These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters .
Action Environment
The action of 1,2-Thiazetidine 1,1-dioxide is influenced by environmental factors. For instance, the β-sultam peptides formed by the compound are sensitive to humidity, undergoing hydrolysis to form sulfonic acids . Additionally, reactions with amines result in the formation of sulfonamides . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
Eigenschaften
IUPAC Name |
thiazetidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXXOFTVXIOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514030 | |
| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Thiazetidine 1,1-dioxide | |
CAS RN |
34817-61-3 | |
| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazetidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are β-sultams?
A1: β-sultams are four-membered cyclic sulfonamides formally derived from the hypothetical parent compound 1,2-thiazetidine 1,1-dioxide. These compounds are structurally analogous to β-lactams but contain a sulfur atom instead of a carbon atom at the 1-position in the ring.
Q2: How are 1,2-Thiazetidine 1,1-dioxides synthesized?
A2: Several synthetic routes have been explored for 1,2-Thiazetidine 1,1-dioxide synthesis. These include:
- Cyclization of 2-Alkylethenesulfonyl Fluorides: Reacting β-alkylethenesulfonic acid fluorides with primary amines yields 2,3-dialkyl 1,2-thiazetidine 1,1-dioxides. []
- Reactions of Sulfenes with Schiff Bases: Phenylsulfene generated from benzylsulfonyl chloride and triethylamine reacts with N-(p-substituted)-benzylidene-methylamine to give 2-methyl-4-phenyl-3-(p-substituted-phenyl)-1,2-thiazetidine 1,1-dioxide. []
- Pentafluorophenyl Sulfonates: A stereoselective one-pot synthesis utilizes heterocyclic pentafluorophenyl sulfonates, where N-O bond cleavage of isoxazolidines is followed by intramolecular cyclization. [, ]
Q3: What is the stereochemistry of 4-alkylated 1,2-Thiazetidine 1,1-dioxides?
A3: The synthesis of 4-alkylated derivatives often results in cis and trans isomers, which can be determined through ¹H-NMR and NOE difference spectroscopy. []
Q4: What are the key structural features of 1,2-Thiazetidine 1,1-dioxides?
A4: 1,2-Thiazetidine 1,1-dioxides possess a strained four-membered ring structure containing a sulfonyl group (SO2) adjacent to the nitrogen atom. The ring strain and the presence of the electron-withdrawing sulfonyl group contribute significantly to their reactivity. [, ]
Q5: How do 1,2-Thiazetidine 1,1-dioxides react with organolithium reagents?
A5: Treatment with organolithium reagents like butyllithium can induce dimerization and rearrangement, leading to the formation of six-membered heterocycles. []
Q6: Can 1,2-Thiazetidine 1,1-dioxides undergo hydrolysis?
A6: Yes, hydrolysis of 1,2-thiazetidine 1,1-dioxide can lead to two potential products: N-ethyl amino-methyl sulfonate (P1) and 2-taurine methyl ester (P2). Water-assisted hydrolysis significantly lowers the energy barriers compared to non-assisted pathways. [, ]
Q7: How do solvents influence the hydrolysis of 1,2-thiazetidine 1,1-dioxide?
A7: Solvent effects, particularly in polar solvents, can be modeled using the Polarizable Continuum Model (PCM). [, ]
Q8: What is the impact of silyl protecting groups on the reactivity of 1,2-Thiazetidine 1,1-dioxides?
A8: Silyl protecting groups can be strategically employed to control the regioselectivity of reactions. For example, N-silylated derivatives undergo acylation at C-4, while 2,3-disubstituted β-sultams are selectively silylated at C-4. [, ] The silyl group can be easily removed using tetrabutylammonium fluoride (TBAF). []
Q9: Can 1,2-Thiazetidine 1,1-dioxides undergo ring transformations?
A9: Yes, Lewis acids can induce ring transformations in 1,2-thiazetidine 1,1-dioxides. This can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. []
Q10: Have computational methods been used to study 1,2-Thiazetidine 1,1-dioxides?
A10: Yes, both ab initio and density functional theory (DFT) calculations, particularly at HF/6-31G, MP2/6-31G, and B3LYP/6-31G* levels, have been employed to investigate the hydrolysis mechanism of 1,2-thiazetidine 1,1-dioxide. [, ] DFT studies have also explored the effects of water and alcohol on the alcoholysis mechanisms. []
Q11: What is known about the structure-activity relationships (SAR) of 1,2-Thiazetidine 1,1-dioxides?
A11: SAR studies are crucial to understanding the relationship between the structure of 1,2-Thiazetidine 1,1-dioxides and their biological activity. While detailed SAR data is limited in the provided research, it's understood that modifications at different positions of the ring can significantly impact their reactivity, stability, and potential biological activities. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















